molecular formula C10H7F3O B1387859 3-Methyl-2-(trifluoromethyl)benzofuran CAS No. 1099598-16-9

3-Methyl-2-(trifluoromethyl)benzofuran

Cat. No.: B1387859
CAS No.: 1099598-16-9
M. Wt: 200.16 g/mol
InChI Key: FCQIULJGRMYYHP-UHFFFAOYSA-N
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Description

“3-Methyl-2-(trifluoromethyl)benzofuran” is a chemical compound with the molecular formula C10H7F3O . It is a product for proteomics research .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed using various methods . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .


Chemical Reactions Analysis

Benzofuran compounds undergo various reactions. For instance, they undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

Scientific Research Applications

Synthesis Routes and Chemical Reactions

  • Facile Synthesis Routes : Sheng, Fan, and Wu (2014) reported a facile and general route for the synthesis of 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes. Their method showcased broad functional group tolerance, indicating versatility in chemical reactions (Sheng, Fan, & Wu, 2014).

  • Practical Synthetic Routes : Iaroshenko et al. (2008) developed a practical synthetic route to benzofuro[2,3-b]pyridine and trifluoromethyl-α-carbolines using benzofuran-2-amine. This approach highlights the potential for creating complex organic structures involving 3-Methyl-2-(trifluoromethyl)benzofuran (Iaroshenko et al., 2008).

Biological Evaluation and Potential Applications

  • Anticancer Activity : Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating their potential anticancer activity. Their findings suggest that certain benzofuran derivatives, including those related to this compound, could have promising applications in cancer treatment (Pieters et al., 1999).

Chemical Properties and Reactions

  • Trifluoromethylselenolation : Liu et al. (2021) disclosed a Bronsted acid-promoted trifluoromethylselenolation of benzofurans. This research provides insights into the chemical reactions and properties of trifluoromethyl benzofurans, which could be relevant for this compound (Liu et al., 2021).

  • Photochromism in Diarylethene Derivatives : Yamaguchi and Irie (2005) synthesized photochromic diarylethene derivatives having benzofuran heteroaryl groups. This research indicates potential applications of this compound in photochromic materials (Yamaguchi & Irie, 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-(trifluoromethyl)benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress . Moreover, it influences the expression of genes involved in apoptosis, cell cycle regulation, and inflammation, thereby affecting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of certain kinases, such as mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and stress responses . Additionally, it can modulate the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), influencing the expression of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory signaling . These findings suggest that the compound may have potential therapeutic applications for chronic conditions associated with oxidative stress and inflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits protective effects against oxidative stress and inflammation, enhancing cell survival and function . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways involved in energy production and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it modulates mitochondrial function and oxidative phosphorylation . Additionally, it can be directed to the nucleus, influencing gene expression and transcriptional regulation .

Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQIULJGRMYYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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